molecular formula C13H12O3 B8600205 4-cyclopropyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

4-cyclopropyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B8600205
M. Wt: 216.23 g/mol
InChI Key: QCAFQNFWAOSVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-cyclopropyl-5-(oxiran-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C13H12O3/c14-13-8-3-4-9(11-6-15-11)12(7-1-2-7)10(8)5-16-13/h3-4,7,11H,1-2,5-6H2

InChI Key

QCAFQNFWAOSVLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC3=C2COC3=O)C4CO4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-cyclopropyl-5-vinyl-2-benzofuran-1(3H)-one (440 mg, 2.2 mmol) in 50 mL of DCM was slowly added mCPBA (1.14 g, 6.6 mmol) in 50 mL of DCM at 0° C. After warming to room temperature, the mixture was stirred for 12 hours. The mixture was washed with aqueous Na2SO3 until KI paper didn't change color. The organic layers were combined, washed with brine and then concentrated. The residue was purified via prep-TLC to give product 4-cyclopropyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one.
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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